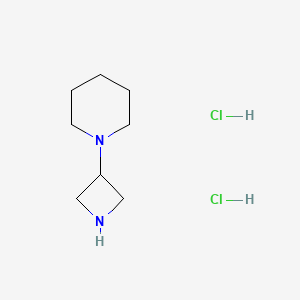

1-(3-azetidinyl)Piperidine Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-azetidinyl)piperidine dihydrochloride is a derivative of azetidine, a four-membered nitrogen-containing ring, which is structurally related to piperidine, a six-membered nitrogen-containing ring. The azetidine moiety can be functionalized to create various biologically active compounds, including those with antibacterial properties .

Synthesis Analysis

The synthesis of azetidine derivatives, such as this compound, involves several key steps. Asymmetric synthesis methods have been developed to produce haloalkyl azetidin-2-ones, which are precursors to various bicyclic azetidin-2-ones, including those with piperazine and piperidine structures . Additionally, the transformation of 2-(haloalkyl)azetidines into piperidines has been achieved through reduction and subsequent rearrangements, forming stereospecifically defined azaheterocycles .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be analyzed through X-ray diffraction studies. For example, 3-((hetera)cyclobutyl)azetidines have been shown to possess increased conformational flexibility compared to their parent heterocycles, such as piperidine and morpholine . This flexibility can be advantageous in drug discovery, as it allows for better interaction with biological targets.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For instance, 2-(2-mesyloxyethyl)azetidines can react with different nucleophiles to form cis-3,4-disubstituted piperidines through ring transformation, involving transient 1-azoniabicyclo[2.2.0]hexanes . These reactions are stereoselective and provide access to valuable templates for drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the azetidine ring. The azetidine moiety imparts certain characteristics to the compound, such as increased reactivity due to ring strain. The haloalkyl substituents on the azetidine ring can also affect the compound's reactivity and its potential as a building block for further chemical transformations .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

The research on azetidine-based isosteres, including those related to 1-(3-azetidinyl)Piperidine Dihydrochloride, highlights their utility as advanced building blocks in drug discovery. These compounds, due to their increased size and conformational flexibility compared to parent heterocycles like piperidine, piperazine, and morpholine, offer new avenues for lead optimization programs in medicinal chemistry. Their synthesis on a gram scale and the potential for enhancing drug properties through molecular geometry adjustments have been demonstrated, suggesting their broad applicability in designing more effective therapeutic agents (Feskov et al., 2019).

Neurokinin-2 (NK2) Receptor Antagonists

Another application is in the design and synthesis of neurokinin-2 (NK2) receptor antagonists. Compounds derived from azetidine, including modifications to the this compound structure, have shown promise as selective NK2 antagonists. These antagonists exhibit increased stability and potency, highlighting the potential of azetidine derivatives in developing new treatments for conditions mediated by the NK2 receptor, such as certain respiratory and gastrointestinal disorders (Mackenzie et al., 2002).

Synthesis and Transformation of Azetidines

The synthesis and transformation of azetidines into other valuable chemical entities, like piperidines and pyrrolidines, represent another critical area of research. These transformations involve novel methodologies that enable the creation of diverse and complex structures from simple azetidine precursors. Such capabilities are vital for the development of new drugs and materials with enhanced properties (Mollet et al., 2011).

Piperidine Synthesis via Nickel-Mediated Reactions

Research has also explored nickel-mediated, regioselective syntheses of substituted piperidines from azetidinones, offering a straightforward approach to generating these important heterocycles. This method provides access to a wide range of substituted piperidines under mild conditions, which is significant for synthesizing biologically active molecules that include the piperidine motif (Snieckus et al., 2012).

properties

IUPAC Name |

1-(azetidin-3-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-4-10(5-3-1)8-6-9-7-8;;/h8-9H,1-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPSPBNOEVKQBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178312-57-7 |

Source

|

| Record name | 1-(3-Azetidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)